physicochemical properties of 5-o-Desmethylomeprazole
physicochemical properties of 5-o-Desmethylomeprazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-O-Desmethylomeprazole
Introduction
5-O-Desmethylomeprazole is a primary human metabolite of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] It is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2C19.[2][3] Beyond its metabolic significance, 5-O-Desmethylomeprazole is also recognized as a key impurity in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole.[4][] Consequently, a thorough understanding of its physicochemical properties is paramount for researchers, analytical scientists, and drug development professionals. This knowledge is critical for developing robust analytical methods for impurity profiling, ensuring the quality and stability of Omeprazole drug products, and for comprehensive pharmacokinetic and metabolic studies.
This guide provides a detailed examination of the core physicochemical characteristics of 5-O-Desmethylomeprazole, offering both established data and field-proven methodologies for its empirical determination. As a Senior Application Scientist, the rationale behind experimental design is emphasized to ensure the generation of trustworthy and reproducible data.
Chemical Identity and Structure
The unique identity of a molecule is the foundation of all physicochemical analysis. 5-O-Desmethylomeprazole is a sulfoxide and a member of the benzimidazole class of compounds.[1][6] Its core structure is similar to Omeprazole, differing by the substitution of a hydroxyl group for the methoxy group at the 5-position of the benzimidazole ring.
| Identifier | Value | Source(s) |
| CAS Number | 151602-49-2 | [1][4][7] |
| IUPAC Name | 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-3H-benzimidazol-5-ol | [1][] |
| Molecular Formula | C₁₆H₁₇N₃O₃S | [7] |
| Molecular Weight | 331.39 g/mol | [7] |
| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | [1][] |
| InChI Key | TWXDTVZNDQKCOS-UHFFFAOYSA-N | [1][] |
Core Physicochemical Properties
The physical and chemical properties of 5-O-Desmethylomeprazole dictate its behavior in various environments, from formulation matrices to biological systems. The data presented below are compiled from various chemical suppliers and databases. It is crucial to note that some properties, particularly thermal characteristics, may show variability based on the crystalline form and purity of the sample.
| Property | Reported Value(s) | Significance & Commentary | Source(s) |
| Appearance | Light-Yellow to Light Beige Solid | The color can be an initial indicator of purity and degradation. Darkening may suggest the presence of impurities or degradation products. | [4][] |
| Melting Point | 238-240°C; >188°C (decomposition) | The discrepancy in reported values highlights the importance of empirical verification. The observation of decomposition suggests thermal instability. | [4][] |
| Boiling Point | 630.5 ± 65.0 °C (Predicted) | This is a predicted value and should be treated as an estimation, as the compound likely decomposes before boiling under atmospheric pressure. | [4][] |
| pKa | 8.71 ± 0.10 (Predicted) | This predicted pKa suggests that 5-O-Desmethylomeprazole is a weak base. This property is critical for predicting its solubility and absorption characteristics at different physiological pH values. | [4][8] |
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and is fundamental to the design of analytical methods, particularly for liquid chromatography.
Reported Solubilities: 5-O-Desmethylomeprazole is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[4][][8] Its parent compound, Omeprazole, is very slightly soluble in water, a characteristic likely shared by this metabolite.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method to empirically determine the solubility of 5-O-Desmethylomeprazole in a desired solvent system (e.g., water, phosphate-buffered saline pH 7.4).
Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The inclusion of a time-course analysis ensures that equilibrium has indeed been reached.
Methodology:
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Preparation: Add an excess amount of 5-O-Desmethylomeprazole solid to a series of vials containing a precise volume of the test solvent (e.g., 5 mg in 1 mL). The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours).
-
Sampling: At various time points (e.g., 12, 24, 36, and 48 hours), withdraw an aliquot from each vial.
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Phase Separation (Critical Step): Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. This step is critical to prevent inflation of the measured concentration.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 5).
-
Validation of Equilibrium: Plot the measured concentration against time. Equilibrium is confirmed when the concentration plateaus and subsequent time points show no significant increase (e.g., <5% variation). The plateau concentration is reported as the solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Characteristics
The stability of an active pharmaceutical ingredient (API) metabolite is crucial for accurate quantification in biological samples and for setting appropriate specifications for impurities in a drug product. Omeprazole is notoriously unstable in acidic conditions and is sensitive to heat, light, and humidity.[10][11] It is imperative to assume that 5-O-Desmethylomeprazole shares this lability.
Experimental Protocol: Forced Degradation Study
Causality: A forced degradation study is essential to identify the likely degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. Exposing the compound to stress conditions more severe than accelerated storage (e.g., 40°C/75% RH) ensures that any significant degradation products are rapidly generated and can be resolved from the main peak.[12]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-O-Desmethylomeprazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Processing: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze using an appropriate HPLC method (see Section 5). A photodiode array (PDA) detector is highly recommended to check for peak purity and identify any co-eluting degradants.
-
Data Evaluation: Calculate the percentage degradation in each condition. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent 5-O-Desmethylomeprazole peak.
Caption: Workflow for Forced Degradation Study.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 5-O-Desmethylomeprazole, enabling its separation, quantification, and purity assessment.
Protocol: Exemplary HPLC Method for Purity and Assay
Causality: This reversed-phase HPLC method is designed for robustness and selectivity. A C18 column provides good retention for moderately polar compounds like 5-O-Desmethylomeprazole. Gradient elution is chosen to ensure that any potential impurities with different polarities are eluted and resolved within a reasonable runtime. The specific pH and mobile phase composition are based on established methods for Omeprazole and its related substances, which are known to provide good peak shape and selectivity.[13][14]
Methodology:
-
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve 5-O-Desmethylomeprazole reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Test Sample: Prepare the test sample in the same diluent to a similar target concentration.
-
-
System Suitability Test (SST): Before sample analysis, perform replicate injections (n=5) of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
-
Analysis and Calculation: Inject the standard and sample solutions. Purity can be determined by area percent calculation. Assay is calculated by comparing the peak area of the sample to that of the reference standard of known concentration.
Conclusion
5-O-Desmethylomeprazole, as a critical metabolite and impurity of Omeprazole, possesses distinct physicochemical properties that demand careful consideration. Its predicted basicity, limited aqueous solubility, and inherent instability, particularly in acidic conditions, are defining characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these properties with high scientific integrity. A thorough characterization using these methods is essential for accurate bioanalysis, effective impurity control in drug manufacturing, and a deeper understanding of Omeprazole's metabolic fate in vivo.
References
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